molecular formula C24H23ClN2O2 B5167936 3-(benzyloxy)-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide

3-(benzyloxy)-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide

Cat. No.: B5167936
M. Wt: 406.9 g/mol
InChI Key: OPACKLDUDOMJBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzyloxy)-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential therapeutic applications in various fields of medicine.

Scientific Research Applications

3-(benzyloxy)-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, colorectal cancer, and lung cancer. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

Mechanism of Action

The exact mechanism of action of 3-(benzyloxy)-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(benzyloxy)-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide in lab experiments is its significant anticancer activity. It has also been shown to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.

Future Directions

There are several future directions for the study of 3-(benzyloxy)-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide. One potential direction is the development of new derivatives of this compound with improved efficacy and reduced toxicity. Another potential direction is the study of the mechanism of action of this compound in more detail, which could lead to the development of new therapies for cancer and inflammatory diseases. Additionally, the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases could be explored.

Synthesis Methods

The synthesis of 3-(benzyloxy)-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide involves the reaction of 3-chloro-4-(1-pyrrolidinyl)aniline and benzyl chloroformate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product.

Properties

IUPAC Name

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O2/c25-22-16-20(11-12-23(22)27-13-4-5-14-27)26-24(28)19-9-6-10-21(15-19)29-17-18-7-2-1-3-8-18/h1-3,6-12,15-16H,4-5,13-14,17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPACKLDUDOMJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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